Zolantidine (dimaleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF-95282 dimaleate salt involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of the Benzothiazole Core: This is typically achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Piperidinylmethyl Group: This step involves the reaction of the benzothiazole core with a piperidinylmethyl halide under basic conditions.
Formation of the Dimaleate Salt: The final step involves the reaction of the free base with maleic acid to form the dimaleate salt.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
SKF-95282 dimaleate salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and substituted derivatives of the piperidinylmethyl group .
Scientific Research Applications
SKF-95282 dimaleate salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of histamine H2 receptors.
Industry: It is used in the development of new pharmaceuticals targeting histamine receptors.
Mechanism of Action
SKF-95282 dimaleate salt exerts its effects by potently inhibiting the histamine H2 receptor. This inhibition prevents the activation of adenylate cyclase, thereby reducing the production of cyclic AMP. The compound’s ability to cross the blood-brain barrier allows it to inhibit histamine-stimulated activity in the brain, making it a valuable tool for studying central nervous system effects .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist, but with less ability to cross the blood-brain barrier.
Ranitidine: Similar to cimetidine, but with a different chemical structure and pharmacokinetic profile.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Uniqueness
SKF-95282 dimaleate salt is unique due to its potent inhibition of the histamine H2 receptor and its ability to cross the blood-brain barrier. This makes it particularly valuable for research into central nervous system effects of histamine receptor antagonists .
Properties
IUPAC Name |
but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.2C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;2*5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);2*1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBEVAUEBZJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.